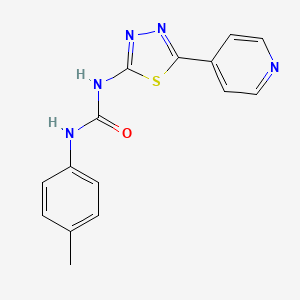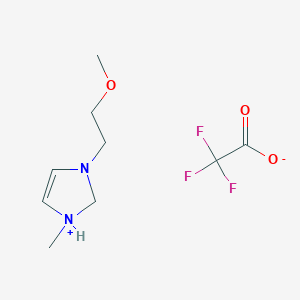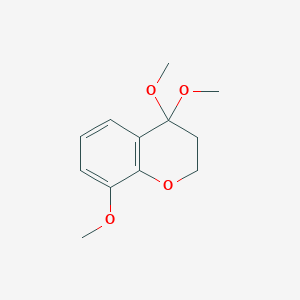
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of three methoxy groups and a dihydrobenzopyran core, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted phenol with an aldehyde in the presence of an acid catalyst, followed by methylation to introduce the methoxy groups. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated compounds.
Substitution: Commonly involves the replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated benzopyrans.
Aplicaciones Científicas De Investigación
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For instance, it could inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcoumarin: Another benzopyran derivative with similar structural features.
6-Methylcoumarin: Known for its use in fragrances and flavorings.
7-Methylcoumarin: Exhibits biological activities similar to 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and dihydrobenzopyran core differentiate it from other benzopyran derivatives, making it a valuable compound for various applications.
Propiedades
Número CAS |
923950-73-6 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
4,4,8-trimethoxy-2,3-dihydrochromene |
InChI |
InChI=1S/C12H16O4/c1-13-10-6-4-5-9-11(10)16-8-7-12(9,14-2)15-3/h4-6H,7-8H2,1-3H3 |
Clave InChI |
JLUAZWZQNMEXQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OCCC2(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


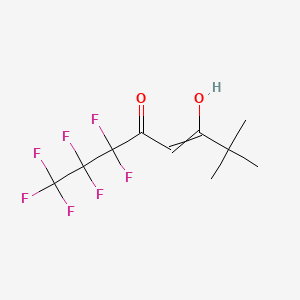
![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
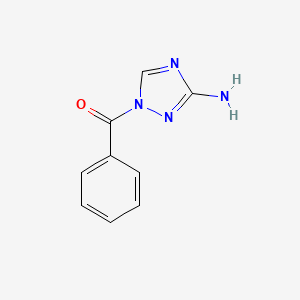
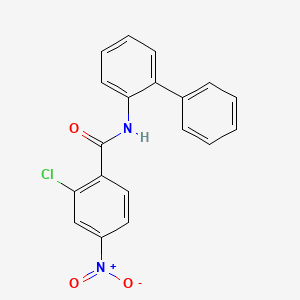
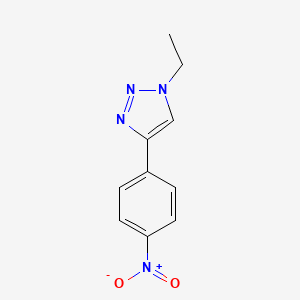
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
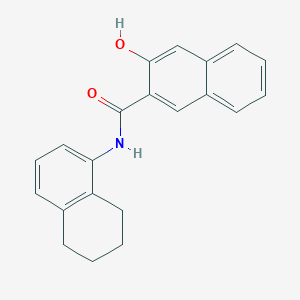
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)


